REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6](=O)[C:5]([NH:10][C:11](=[O:16])[CH2:12][C:13](=[O:15])[CH3:14])=[CH:4][CH:3]=1.[O-]CC.[Na+]>>[C:13]([C:12]1[C:11](=[O:16])[NH:10][C:5]2=[CH:4][CH:3]=[C:2]([Cl:1])[CH:8]=[CH:7][C:6]=12)(=[O:15])[CH3:14] |f:1.2|
|
Name
|
1-[(4-Chloro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-1,3-butanedione
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Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C=C1)=O)NC(CC(C)=O)=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hr
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Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C2C(NC1=O)=CC=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |